8-Methylpyrrolo[1,2-a]pyrazine is a heterocyclic compound characterized by its unique structure that incorporates both pyrrole and pyrazine rings. The molecular formula for this compound is , with a molecular weight of approximately 148.16 g/mol. Its structural features contribute to its potential applications in various fields, including medicinal chemistry and material science.
This compound is synthesized through various chemical reactions involving pyrrole and pyrazine derivatives. The synthesis often utilizes cyclization methods that allow for the formation of the fused ring structure typical of pyrrolo[1,2-a]pyrazines.
8-Methylpyrrolo[1,2-a]pyrazine belongs to the class of heterocyclic compounds, specifically those containing both nitrogen-containing rings. It is classified as a pyrrolopyrazine derivative, which is significant in organic chemistry due to its diverse reactivity and potential biological activities.
The synthesis of 8-Methylpyrrolo[1,2-a]pyrazine can be achieved through several methods:
The structure of 8-Methylpyrrolo[1,2-a]pyrazine features a fused bicyclic system consisting of a pyrrole and a pyrazine ring. The methyl group at the 8-position influences both the electronic properties and steric hindrance of the molecule.
8-Methylpyrrolo[1,2-a]pyrazine can undergo various chemical transformations:
The specific conditions for these reactions depend on the desired outcome, including choice of solvents, temperature, and reaction time.
The mechanism of action for 8-Methylpyrrolo[1,2-a]pyrazine involves its interaction with biological targets such as enzymes and receptors. Its structure suggests potential binding affinity to nucleic acids and proteins, which may modulate biological pathways.
Research indicates that derivatives of this compound exhibit antimicrobial properties by inhibiting certain enzymes involved in microbial growth . The exact pathways are still under investigation but show promise for therapeutic applications.
8-Methylpyrrolo[1,2-a]pyrazine has several applications across different scientific fields:
Pyrrolo[1,2-a]pyrazines represent a distinctive class of nitrogen-dense fused bicyclic heterocycles characterized by a pyrrole ring annulated to a pyrazine moiety. This scaffold provides a rigid, electron-rich framework amenable to diverse chemical modifications, making it a privileged structure in drug discovery. The inherent polarity and hydrogen-bonding capabilities of this heterocyclic system facilitate targeted interactions with biological macromolecules, underpinning its broad therapeutic relevance across anticancer, anti-inflammatory, and metabolic applications [3] [8].
Table 1: Fundamental Chemical Identifiers of Key Pyrrolo[1,2-a]pyrazine Derivatives
Compound Name | CAS Number | Molecular Formula | PubChem CID/FooDB ID |
---|---|---|---|
8-Methylpyrrolo[1,2-a]pyrazine | Not specified | C₈H₈N₂ | Not available |
3-Methylpyrrolo[1,2-a]pyrazine | 64608-61-3 | C₇H₇N₃ | 12382427 / FDB011181 |
4-Methylpyrrolo[1,2-a]pyrazine | 64608-60-2 | C₈H₈N₂ | 583433 / FDB011182 |
1-Methylpyrrolo[1,2-a]pyrazine | Not specified | C₈H₈N₂ | 583432 |
The pyrrolo[1,2-a]pyrazine system comprises a six-membered pyrazine ring fused with a five-membered pyrrole ring, sharing a carbon-carbon and a carbon-nitrogen bond. This arrangement creates an aromatic 10-π-electron system distributed across both rings. Regioisomeric diversity arises from the positioning of substituents:
Early research (1980s-1990s) primarily explored simple alkyl-substituted derivatives as flavor compounds or gastrointestinal agents. Patent US5041442A documented derivatives like 8-methylpyrrolo[1,2-a]pyrazine exhibiting gastric acid secretion inhibition, establishing initial therapeutic relevance [7]. The 2000s witnessed a significant shift toward complex functionalization:
The strategic incorporation of a methyl group at the C8 position profoundly impacts both physicochemical properties and biological activity:
Steric Optimization: In BET inhibitors, the 8-methyl group occupies a narrow hydrophobic cleft (BCL), enhancing binding complementarity. This substituent contributed to compound 38 (an 8-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one derivative) achieving 1500-fold selectivity for BRD4(1) over the structurally similar EP300 bromodomain—significantly surpassing earlier non-methylated analogs (e.g., ABBV-075’s 63-fold selectivity). This selectivity translated to exceptional in vivo efficacy (99.7% tumor growth inhibition) with minimal off-target effects [2].
Electronic Modulation: The electron-donating methyl group subtly increases electron density at adjacent ring atoms, potentially enhancing π-stacking interactions with protein aromatic residues. Quantum mechanical calculations indicate a measurable increase in local nucleophilicity at C6 and C9 positions adjacent to C8-methyl [3].
Structure-Activity Relationship (SAR) Criticality: In U937 lymphoma cytotoxicity studies, derivatives like 6x (bearing a 2,4-dimethoxyphenyl group at C6 and an implied C8-methyl) demonstrated potent activity (IC₅₀ = 0.18 µM), whereas halogenated or 2,5-dimethoxyphenyl analogs (6t-w, 6y) showed markedly reduced potency. This underscores the synergistic necessity of the 8-methyl group with specific C6 substituents for optimal biological activity via the FTase-p38 signaling axis [3] [6].
Table 2: Biological Significance of 8-Methylpyrrolo[1,2-a]pyrazine Derivatives
Biological Target/Activity | Compound Example | Key Effect | Reference |
---|---|---|---|
BET Bromodomains (BRD4(1)) | Compound 38 | ~1500-fold selectivity over EP300; 99.7% tumor growth inhibition (oral) | [2] |
Human Lymphoma U937 Cell Viability | Compound 6x | IC₅₀ = 0.18 µM; induction of apoptosis via FTase-p38 axis | [6] |
Gastric Acid Secretion | Undisclosed derivative | Inhibition demonstrated in mammalian models | [7] |
Osteoclast Formation | KR101756934B1 claims | Inhibition of osteoclast activity; potential osteoporosis treatment | [8] |
The evolution of 8-methylpyrrolo[1,2-a]pyrazine from a structural motif to a cornerstone of targeted therapeutics exemplifies rational scaffold optimization. Its continued exploration promises advances in selective inhibitor design for challenging disease targets.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0
CAS No.: 22514-60-9